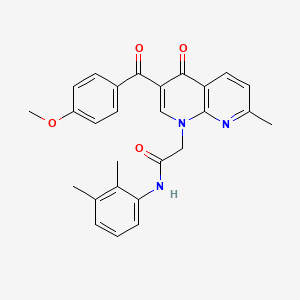

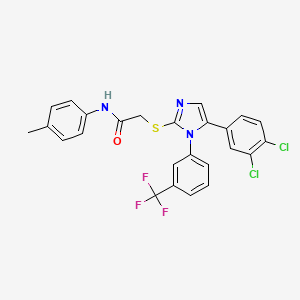

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of similar compounds may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structures of similar compounds are often stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Applications

Naphthalene derivatives have been synthesized and evaluated for their antibacterial properties. For example, a series of naphthalene-1,4-dione derivatives were synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (P. Ravichandiran et al., 2015).

Anticancer Research

Naphthalene derivatives have also been explored for their anticancer properties. A study on 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety evaluated their cytotoxic activity against various cancer cell lines. These compounds showed promising cytotoxic activity, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019).

Optical and Electronic Applications

Core-substituted naphthalene diimides have been synthesized and studied for their optical and electronic properties. These compounds exhibit significant bathochromic shifts in absorption and fluorescence quantum yields, making them suitable for applications in organic electronics and as fluorescent probes (C. Thalacker et al., 2006).

Molecular Docking and Drug Design

Naphthalene derivatives have been utilized in molecular docking studies to explore their binding affinity to drug targets. Such studies provide valuable insights into the potential therapeutic applications of these compounds and their mechanisms of action (Festus Chioma et al., 2018).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-naphthylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-thiouracil with 2-naphthylamine in ethanol to form the intermediate", "Step 2: Reaction of the intermediate with ethyl 2-bromoacetate in DMF to form the key intermediate", "Step 3: Reaction of the key intermediate with 3,4-difluorobenzoyl chloride in DMF to form the final product" ] } | |

Número CAS |

888425-40-9 |

Nombre del producto |

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

Fórmula molecular |

C23H17F2N5O3S |

Peso molecular |

481.48 |

Nombre IUPAC |

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C23H17F2N5O3S/c24-15-9-8-13(10-16(15)25)21(32)28-19-20(26)29-23(30-22(19)33)34-11-18(31)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |

Clave InChI |

IFGGIVYHHWBIHJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)

![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2666646.png)

![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)